molecular formula C14H8ClN3O3S B2386001 N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide CAS No. 932537-84-3

N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide

Cat. No. B2386001
CAS RN: 932537-84-3
M. Wt: 333.75
InChI Key: KUHSUGCMRXYHKW-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential use in various applications.

Scientific Research Applications

Electrochemical Behaviors and Determinations

A study investigated the electrochemical behaviors of benzoxazole compounds, including those similar to N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide, demonstrating their potential in quantitative determinations using voltammetry techniques. This research highlights the compounds' electrochemical properties and their applications in sensitive and rapid detection methods (Zeybek et al., 2009).

Heterocyclic Scaffolds Building Block

Another study described 4-Chloro-2-fluoro-5-nitrobenzoic acid as a versatile building block for creating various heterocyclic scaffolds, including benzothiazole derivatives. It underscores the compound's utility in synthesizing diverse nitrogenous cycles, important for drug discovery (Křupková et al., 2013).

Antibacterial Activity

Research on hydroxy-substituted benzothiazole derivatives, structurally related to N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide, showed significant antibacterial activity against Streptococcus pyogenes. This work illustrates the potential of these compounds in developing new antibacterial agents (Gupta, 2018).

Crystal Engineering

A study on crystal engineering with hydrogen and halogen bonds indicates the structural versatility of nitrobenzamide derivatives in forming complex crystal structures. This research provides insights into how these compounds can be designed to achieve desired physical and chemical properties (Saha et al., 2005).

Benzodiazepine Receptors Agonists

Derivatives of 4-thiazolidinone, related to the core structure of N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide, were explored for their role as agonists of benzodiazepine receptors, highlighting their potential in treating convulsions and their sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-10-5-6-11(13-12(10)16-7-22-13)17-14(19)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHSUGCMRXYHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide

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